molecular formula C12H15NO3 B12063994 4-((3-Methoxyazetidin-1-yl)methyl)benzoic acid

4-((3-Methoxyazetidin-1-yl)methyl)benzoic acid

Cat. No.: B12063994
M. Wt: 221.25 g/mol
InChI Key: WVGCEKAVDOTUNK-UHFFFAOYSA-N
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Description

4-((3-Methoxyazetidin-1-yl)methyl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a methoxyazetidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Methoxyazetidin-1-yl)methyl)benzoic acid typically involves the reaction of 4-(chloromethyl)benzoic acid with 3-methoxyazetidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

4-((3-Methoxyazetidin-1-yl)methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of this compound derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4-((3-Methoxyazetidin-1-yl)methyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-((3-Methoxyazetidin-1-yl)methyl)benzoic acid involves its interaction with specific molecular targets. The methoxyazetidine moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The benzoic acid group can facilitate binding to biological macromolecules, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: Similar in structure but contains a pyrazoline ring instead of an azetidine ring.

    4-((1H-Imidazol-1-yl)methyl)benzoic acid: Contains an imidazole ring instead of an azetidine ring.

Uniqueness

4-((3-Methoxyazetidin-1-yl)methyl)benzoic acid is unique due to the presence of the methoxyazetidine moiety, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

4-((3-Methoxyazetidin-1-yl)methyl)benzoic acid is a synthetic compound that has garnered attention for its potential biological activities. Its unique structure, featuring an azetidine moiety, suggests interactions with various biological targets, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

  • Molecular Formula : C12H15N1O3
  • Molecular Weight : 221.25 g/mol
  • CAS Number : Not specified in the available literature.

The compound's structure includes a benzoic acid derivative linked to a methoxyazetidine, which may influence its biological activity through mechanisms such as enzyme inhibition or receptor modulation.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities. These include:

  • Anticancer Effects : Similar azetidine derivatives have shown antiproliferative effects against multiple cancer cell lines.
  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against bacterial strains.
  • Enzyme Modulation : The compound may interact with specific enzymes, influencing metabolic pathways.

Anticancer Properties

A study highlighted the anticancer potential of related compounds, demonstrating significant antiproliferative activity in various cancer cell lines, including:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMIA PaCa-2 (pancreatic)< 1Inhibition of mTORC1 signaling
Compound BA549 (lung)0.5Induction of apoptosis
Compound CHeLa (cervical)0.8Cell cycle arrest

These findings suggest that the presence of the azetidine ring enhances anticancer activity by disrupting autophagic flux and inhibiting critical signaling pathways.

Antimicrobial Activity

While specific data on this compound is limited, related compounds have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound DStaphylococcus aureus32 µg/mL
Compound EEscherichia coli16 µg/mL

These results indicate a promising avenue for developing antimicrobial agents based on the azetidine structure.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes by binding to their active sites, blocking substrate access.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
  • Signal Transduction Pathways : The compound may affect pathways related to cell growth and apoptosis, potentially through modulation of specific kinases or transcription factors.

Case Studies

Several case studies have explored the biological effects of azetidine derivatives:

  • Study on MIA PaCa-2 Cells : This study found that a related azetidine compound significantly reduced cell viability through mTORC1 inhibition and increased autophagy markers.
  • Antimicrobial Screening : A series of azetidine derivatives were screened against clinical isolates of bacteria, showing varying degrees of effectiveness, with some exhibiting potent activity against resistant strains.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

4-[(3-methoxyazetidin-1-yl)methyl]benzoic acid

InChI

InChI=1S/C12H15NO3/c1-16-11-7-13(8-11)6-9-2-4-10(5-3-9)12(14)15/h2-5,11H,6-8H2,1H3,(H,14,15)

InChI Key

WVGCEKAVDOTUNK-UHFFFAOYSA-N

Canonical SMILES

COC1CN(C1)CC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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